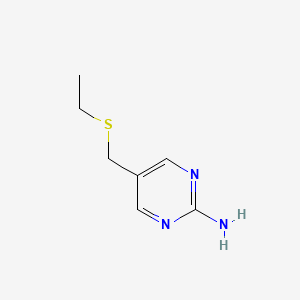

5-((Ethylthio)methyl)pyrimidin-2-amine

Description

Overview of the Pyrimidine (B1678525) Heterocycle and its Biological Relevance

The pyrimidine ring is a foundational structure in the field of heterocyclic chemistry. It is classified as an aromatic heterocyclic compound, structurally analogous to benzene (B151609) and pyridine (B92270), and is composed of a six-membered ring containing two nitrogen atoms at positions 1 and 3. This arrangement of atoms confers specific chemical properties to the ring, making it a crucial component in a multitude of biologically significant molecules.

The most profound biological relevance of the pyrimidine heterocycle is its role as a core component of nucleobases. The pyrimidines cytosine, thymine, and uracil (B121893) are fundamental building blocks of the nucleic acids, deoxyribonucleic acid (DNA) and ribonucleic acid (RNA). In this capacity, they are essential to the storage and transfer of genetic information in all known living organisms. Beyond genetics, the pyrimidine skeleton is also present in other vital biomolecules, such as thiamine (B1217682) (vitamin B1), which is an essential coenzyme for metabolism. The widespread presence of the pyrimidine motif in these fundamental life processes underscores its immense importance in biochemistry and molecular biology.

Importance of Substituted Pyrimidines in Chemical and Biological Sciences

While the basic pyrimidine ring is biologically crucial, the true diversity and utility of this class of compounds emerge from its substituted derivatives. Substituted pyrimidines are molecules in which one or more hydrogen atoms on the core pyrimidine ring have been replaced by other functional groups. This process of chemical modification allows for the fine-tuning of the molecule's steric, electronic, and physicochemical properties.

In the realms of medicinal chemistry and drug discovery, substituted pyrimidines are considered a "privileged scaffold." This term reflects the fact that this structural framework can be readily modified to interact with a wide range of biological targets, such as enzymes and receptors. Consequently, pyrimidine derivatives are among the most active classes of compounds, exhibiting a broad spectrum of biological activities. Academic and industrial research has demonstrated that substituted pyrimidines can possess anticancer, antiviral, antibacterial, antifungal, and anti-inflammatory properties. The ability to systematically alter the substituents on the pyrimidine ring provides chemists with a powerful tool for developing novel therapeutic agents and chemical probes to investigate biological processes.

Contextualization of 5-((Ethylthio)methyl)pyrimidin-2-amine within the Pyrimidine Class

The compound this compound is a specific example of a substituted pyrimidine that embodies the key structural features frequently explored in chemical and pharmaceutical research. Its chemical identity is defined by the core pyrimidine ring being modified with two distinct functional groups at specific positions.

| Identifier | Value |

|---|---|

| Molecular Formula | C7H11N3S |

| Molecular Weight | 169.25 g/mol |

An analysis of its structure reveals three key features:

2-Aminopyrimidine (B69317) Core : The presence of an amino (-NH2) group at the 2-position is a common characteristic of many biologically active pyrimidines. ontosight.aichemicalbook.comchemicalbook.com This group can act as a hydrogen bond donor and acceptor, facilitating interactions with biological macromolecules. chemicalbook.com The 2-aminopyrimidine scaffold is a valuable starting material for the synthesis of more complex heterocyclic compounds. chemicalbook.com

Substitution at the 5-Position : The compound is substituted at the C-5 position of the pyrimidine ring. This position is a common site for modification in the design of new pyrimidine-based compounds, as substituents here can significantly influence the molecule's biological activity and selectivity. chemeurope.com

Ethylthioether Moiety : The substituent itself is an (ethylthio)methyl group, which contains a thioether (sulfide) linkage. Thioethers are an important functional group in medicinal chemistry. tandfonline.com The incorporation of a thioether group can impact a molecule's lipophilicity, metabolic stability, and binding interactions. Pyrimidine thioethers have been investigated for a range of biological activities, including as potential antidepressant agents and inhibitors of the HIV-1 reverse transcriptase enzyme. nih.govtaylorandfrancis.com

Given these structural characteristics, this compound is appropriately contextualized as a synthetic building block or intermediate in drug discovery and materials science. While detailed research studies on this specific molecule are not prevalent in publicly accessible literature, its architecture is representative of scaffolds used to construct more elaborate molecules for biological screening. The presence of a reactive amino group and a modifiable thioether side chain makes it a versatile precursor for creating libraries of novel substituted pyrimidines for academic and industrial research programs. For instance, related structures such as N-{[2-(ethylthio)pyrimidin-5-yl]methyl}-2-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]propan-1-amine have been synthesized, demonstrating that the this compound core serves as a foundation for larger, more complex chemical entities. evitachem.com

Structure

3D Structure

Properties

Molecular Formula |

C7H11N3S |

|---|---|

Molecular Weight |

169.25 g/mol |

IUPAC Name |

5-(ethylsulfanylmethyl)pyrimidin-2-amine |

InChI |

InChI=1S/C7H11N3S/c1-2-11-5-6-3-9-7(8)10-4-6/h3-4H,2,5H2,1H3,(H2,8,9,10) |

InChI Key |

ODZIQSBSLKNJPV-UHFFFAOYSA-N |

Canonical SMILES |

CCSCC1=CN=C(N=C1)N |

Origin of Product |

United States |

Chemical Reactivity and Derivatization Strategies of the 5 Ethylthio Methyl Pyrimidin 2 Amine Scaffold

Reactions Involving the Pyrimidine (B1678525) Ring System

The pyrimidine ring in 5-((ethylthio)methyl)pyrimidin-2-amine is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This electronic characteristic significantly influences its reactivity, making it susceptible to nucleophilic attack while generally being deactivated towards electrophilic substitution.

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution on the pyrimidine ring is generally challenging due to its π-deficient nature. The presence of the amino group at the C2 position, an electron-donating group, can facilitate such reactions, primarily directing incoming electrophiles to the C5 position. However, the existing substitution at C5 in this compound means that electrophilic attack on the ring carbons is less common. Nevertheless, under certain conditions, electrophilic substitution reactions such as halogenation and nitration have been demonstrated on the 2-aminopyrimidine (B69317) core.

Halogenation: The direct halogenation of 2-aminopyrimidines can be achieved to introduce a halogen atom at the 5-position. For instance, bromination can be carried out using a bromide-bromate mixture in an acidic aqueous medium. chemindigest.com

Nitration: Nitration of 2-aminopyrimidine typically occurs at the 5-position under controlled conditions using a mixture of nitric acid and sulfuric acid. The reaction proceeds to give 2-amino-5-nitropyrimidine. sapub.org It has been noted that 2-nitraminopyridine can be the kinetic product, which can then rearrange to the C5-nitrated product under thermal conditions. sapub.org

Table 1: Electrophilic Aromatic Substitution Reactions on the 2-Aminopyrimidine Scaffold

| Reaction | Reagents and Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Bromination | KBr/KBrO3, aq. H2SO4 | 2-Amino-5-bromopyrimidine | Good | chemindigest.com |

| Nitration | HNO3, H2SO4, >40 °C | 2-Amino-5-nitropyrimidine | Not specified | sapub.org |

Nucleophilic Aromatic Substitution Reactions

The electron-deficient nature of the pyrimidine ring makes it highly susceptible to nucleophilic aromatic substitution (SNAr), particularly when substituted with good leaving groups such as halogens at the C4 and C6 positions. These reactions provide a powerful tool for introducing a variety of functional groups onto the pyrimidine core.

Symmetrically substituted 4,6-dichloropyrimidine (B16783) derivatives are valuable precursors for the synthesis of diverse pyrimidine-based compounds. The chlorine atoms at the C4 and C6 positions can be sequentially or simultaneously displaced by various nucleophiles. For example, the reaction of 2-amino-4,6-dichloropyrimidine (B145751) with amines proceeds readily to afford mono- or di-aminated products, depending on the reaction conditions and stoichiometry of the reactants. mdpi.comnih.gov

Table 2: Nucleophilic Aromatic Substitution on 2-Amino-4,6-dichloropyrimidine

| Nucleophile (Amine) | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Aniline (B41778) | Triethylamine (B128534), solvent-free, 80-90 °C | 6-Chloro-N4-phenylpyrimidine-2,4-diamine | 83% | nih.gov |

| 4-Methoxyaniline | Triethylamine, solvent-free, 80-90 °C | 6-Chloro-N4-(4-methoxyphenyl)pyrimidine-2,4-diamine | 84% | nih.gov |

| 4-Chloroaniline | Triethylamine, solvent-free, 80-90 °C | N4-(4-chlorophenyl)-6-chloropyrimidine-2,4-diamine | 78% | nih.gov |

Functionalization of Pyrimidine Ring Carbons (e.g., C4, C6)

Beyond nucleophilic substitution of leaving groups, the functionalization of the C4 and C6 positions of the pyrimidine ring can be achieved through modern cross-coupling methodologies. Palladium-catalyzed reactions, in particular, have emerged as a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds at these positions.

For instance, palladium-catalyzed cross-coupling reactions of 2,4-dichloropyridines, which can be considered analogous to dichloropyrimidines, have been shown to occur with high regioselectivity at the C4 position under ligand-controlled conditions. nsf.gov This suggests that similar strategies could be employed for the selective functionalization of 4-chloro-2-aminopyrimidine derivatives.

Furthermore, palladium-catalyzed C-H arylation has been demonstrated at the C5-position of N-alkyl-2-aminopyrimidines, offering a direct method for the introduction of aryl groups without the need for pre-functionalization. rsc.org

Transformations of the Primary Amine Group at C2

The primary amino group at the C2 position of this compound is a key site for derivatization. Its nucleophilic character allows for a wide range of transformations, including acylation, sulfonylation, alkylation, and arylation reactions.

Acylation and Sulfonylation Reactions

Acylation: The primary amino group can be readily acylated with various acylating agents such as acyl chlorides and anhydrides to form the corresponding amides. The reaction of 2-aminopyrimidines with benzoyl chlorides, for example, can lead to either mono- or di-acylated products depending on the reaction conditions, particularly the base employed. The use of a weak base like pyridine (B92270) favors the formation of the mono-N-acyl derivative. semanticscholar.org

Table 3: Acylation of 2-Aminopyrimidine Derivatives with Benzoyl Chlorides

| 2-Aminopyrimidine Derivative | Acylating Agent | Base | Product | Reference |

|---|---|---|---|---|

| 2-Aminopyrimidine | 2-Methyl-4-nitro-benzoyl chloride | Pyridine | N-(Pyrimidin-2-yl)-2-methyl-4-nitrobenzamide | semanticscholar.org |

| 2-Amino-4-(pyridin-3-yl)pyrimidine | 2-Methyl-4-nitro-benzoyl chloride | Pyridine | N-(4-(Pyridin-3-yl)pyrimidin-2-yl)-2-methyl-4-nitrobenzamide | semanticscholar.org |

Sulfonylation: Similarly, the amino group can be sulfonylated with sulfonyl chlorides in the presence of a base to yield sulfonamides. The reaction of 2-aminopyridine (B139424) with tosyl chloride serves as a good model for this transformation, where the amino group attacks the sulfonyl group, leading to the formation of the corresponding N-sulfonylated product. researchgate.net

Alkylation and Arylation Reactions

Alkylation: The N-alkylation of the 2-amino group can be achieved using various alkylating agents, such as alkyl halides. The reaction typically requires a base to deprotonate the amine, enhancing its nucleophilicity. However, direct alkylation can sometimes lead to mixtures of mono- and di-alkylated products. Reductive amination, involving the reaction with an aldehyde or ketone in the presence of a reducing agent, offers an alternative route to N-mono-alkylated products. sapub.org

Arylation: Modern palladium- and copper-catalyzed cross-coupling reactions have become the methods of choice for the N-arylation of 2-aminopyrimidines. The Buchwald-Hartwig amination, a palladium-catalyzed reaction, allows for the coupling of 2-aminopyrimidines with a wide range of aryl halides and triflates. nih.govwikipedia.org This reaction is highly versatile and tolerates a variety of functional groups. The Ullmann condensation, a copper-catalyzed reaction, provides an alternative method for the formation of C-N bonds, particularly with aryl iodides. wikipedia.org

Table 4: N-Arylation of 2-Aminopyrimidine Derivatives

| Reaction Type | Substrates | Catalyst/Reagents | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| Buchwald-Hartwig Amination | 4-(Pyridin-3-yl)pyrimidin-2-amine, 2,4-Dimethylbromobenzene | PdCl2(PPh3)2, Xantphos, NaOtBu | Toluene, reflux, 8 h | N-(2,4-Dimethylphenyl)-4-(pyridin-3-yl)pyrimidin-2-amine | 82% | nih.gov |

| Buchwald-Hartwig Amination | 4-(Pyridin-3-yl)pyrimidin-2-amine, 4-Bromotoluene | PdCl2(PPh3)2, Xantphos, NaOtBu | Toluene, reflux, 8 h | 4-(Pyridin-3-yl)-N-(p-tolyl)pyrimidin-2-amine | 75% | nih.gov |

| Ullmann Condensation | 2-Aminopyridine, 2-Chlorobenzoic acid | Cu, K2CO3 | Microwave, 240W, 6 min | 11H-Pyrido[2,1-b]quinazolin-11-one | 86% | researchgate.net |

Condensation Reactions to Form Imine Derivatives

The primary amino group at the C2 position of the pyrimidine ring is a key site for derivatization, readily undergoing condensation reactions with various carbonyl compounds to form imine derivatives, also known as Schiff bases. This reaction typically involves the nucleophilic attack of the 2-amino group on the carbonyl carbon of an aldehyde or ketone, followed by the elimination of a water molecule to yield the C=N double bond characteristic of an imine.

The reaction is generally catalyzed by acid and proceeds under conditions that facilitate the removal of water, such as azeotropic distillation. The reactivity of the 2-aminopyrimidine moiety in imine formation has been studied, and it is noted that the resulting imines can exhibit increased reactivity. bohrium.com For instance, in the reaction between 2-aminopyrimidine and o-vanillin, the initially formed imine can undergo a subsequent nucleophilic attack by a second molecule of 2-aminopyrimidine, leading to the formation of a more stable aminal in an equilibrium process. bohrium.com The position of this equilibrium can be influenced by factors such as temperature and reaction time. bohrium.com

A variety of methodologies can be employed for imine synthesis, including conventional heating under reflux, microwave irradiation, and the use of various catalysts to improve yields and reaction times. organic-chemistry.org Oxidative methods, starting from primary amines and employing oxidants like tert-Butyl hydroperoxide (TBHP) with a copper-based metal-organic framework (Cu-MOF) catalyst, can also yield imines through dehydrogenative coupling. nih.gov

The general scheme for the formation of an imine from this compound is presented below:

Reaction Scheme: Imine Formation

This compound reacts with an aldehyde (R-CHO) or a ketone (R1-CO-R2) in the presence of an acid catalyst to form the corresponding imine derivative and water.

The resulting imine derivatives serve as valuable intermediates for further synthetic transformations, allowing for the introduction of a wide array of substituents and the construction of more complex molecular architectures.

Chemical Modifications of the Ethylthio Moiety at C5

The ethylthio group at the C5 position offers another strategic handle for chemical modification, allowing for fine-tuning of the molecule's properties. The sulfur atom can be oxidized to different oxidation states, the entire group can be removed, or reactions can be targeted at the methylene (B1212753) carbon linking the sulfur to the pyrimidine ring.

The sulfur atom in the ethylthio moiety can be selectively oxidized to form the corresponding sulfoxide (B87167) and sulfone derivatives. These transformations are significant as they introduce polarity and hydrogen bond accepting capabilities, which can substantially alter the molecule's biological and physical properties.

The oxidation is typically achieved using a range of oxidizing agents. acsgcipr.org Mild oxidation, often with careful control of stoichiometry (e.g., one equivalent of the oxidant) and temperature, leads to the formation of the sulfoxide. Stronger oxidizing conditions or the use of excess oxidant will typically yield the sulfone. researchgate.net Common reagents for these transformations include:

Hydrogen Peroxide (H₂O₂): Often used in conjunction with a catalyst, such as a recyclable silica-based tungstate (B81510) catalyst for selective oxidation to either sulfoxides or sulfones at room temperature. organic-chemistry.org Urea-hydrogen peroxide (UHP) is a stable and easily handled solid alternative. researchgate.netorganic-chemistry.org

Peroxy acids: meta-Chloroperoxybenzoic acid (m-CPBA) is a highly effective reagent for the oxidation of sulfides, often leading to sulfones if used in excess. organic-chemistry.org

Metal-based oxidants: Reagents like potassium permanganate (B83412) (KMnO₄) can also be used, although they may require more careful control to avoid over-oxidation or reaction with other functional groups in the molecule. organic-chemistry.org

The choice of oxidant and reaction conditions allows for the selective synthesis of either the sulfoxide or the sulfone, as shown in the table below.

| Target Product | Oxidizing Agent(s) | Typical Conditions |

| Sulfoxide | Hydrogen peroxide (1 eq.), m-CPBA (1 eq.), Sodium periodate, Tantalum carbide/H₂O₂ | Controlled stoichiometry, often at low temperatures |

| Sulfone | Hydrogen peroxide (>2 eq.), m-CPBA (>2 eq.), Potassium permanganate (KMnO₄), Niobium carbide/H₂O₂ | Excess oxidant, often at room temperature or with heating |

This table presents common oxidizing agents for the conversion of sulfides to sulfoxides and sulfones. organic-chemistry.orgorganic-chemistry.org

The complete removal of the (ethylthio)methyl group can be accomplished through desulfurization reactions. This transformation is useful for preparing derivatives where a simple methyl group is desired at the C5 position, effectively replacing the sulfur-containing moiety with a hydrogen atom on the methylene carbon.

A standard and effective method for this transformation is reductive desulfurization using Raney Nickel (Raney Ni). organic-chemistry.org This heterogeneous catalyst facilitates the cleavage of the carbon-sulfur bonds in the presence of a hydrogen source. The reaction typically proceeds by heating the substrate with an aqueous suspension of Raney Ni. This process converts the 5-((ethylthio)methyl) group into a 5-methyl group.

The methylene group (alpha-carbon) situated between the pyrimidine C5-position and the sulfur atom is activated towards deprotonation due to the adjacent electron-withdrawing pyrimidine ring and the sulfur atom's ability to stabilize an adjacent carbanion. While less common than modifications of the amino or thioether groups, this position represents a potential site for C-C bond formation.

Conceptually, treatment with a strong base, such as an organolithium reagent (e.g., n-butyllithium), could generate a carbanion at this alpha-carbon. This nucleophilic intermediate could then be reacted with various electrophiles, such as alkyl halides or carbonyl compounds, to introduce new substituents at this position. youtube.com This strategy, known as alpha-carbon chemistry, provides a pathway to more complex analogues by building out the substituent at the C5-position. youtube.com However, specific applications of this strategy to this compound are not extensively documented and would require careful optimization to avoid competing reactions at other sites.

Cycloaddition and Annulation Reactions Leading to Fused Heterocyclic Systems

The bifunctional nature of the 2-aminopyrimidine core makes it an excellent substrate for cycloaddition and annulation reactions, leading to the formation of fused polycyclic heterocyclic systems. These reactions significantly expand the chemical space accessible from this scaffold, creating rigid, planar structures that are of great interest in medicinal chemistry and materials science.

A prominent and well-established annulation reaction involving the 2-aminopyrimidine scaffold is the synthesis of the thiazolo[3,2-a]pyrimidine ring system. This bicyclic structure is formed by constructing a five-membered thiazole (B1198619) ring fused to the pyrimidine core.

The most common synthetic route is a variation of the Hantzsch thiazole synthesis. It involves the reaction of this compound with an α-halocarbonyl compound, such as ethyl chloroacetate (B1199739) or bromoacetone. nih.govcapes.gov.br The reaction proceeds in two steps:

S-Alkylation/N-Alkylation: The primary amino group of the pyrimidine acts as a nucleophile, attacking the electrophilic carbon of the α-halocarbonyl compound to displace the halide. This forms an N-alkylated intermediate.

Intramolecular Cyclization/Condensation: The newly introduced carbonyl group is now positioned to react with the endocyclic nitrogen atom (N1) of the pyrimidine ring. An intramolecular condensation reaction, typically promoted by acid or heat, occurs with the elimination of water, leading to the formation of the fused thiazole ring. capes.gov.br

The final condensation can also be performed in the presence of a base like pyrrolidine. nih.gov This strategy has been successfully used to synthesize a variety of substituted thiazolo[3,2-a]pyrimidines. nih.govmdpi.com

Reaction Scheme: Synthesis of Thiazolo[3,2-a]pyrimidine Core

Reaction of this compound with an α-haloketone (e.g., bromoacetone) leads to an intermediate that undergoes intramolecular cyclization to form the fused thiazolo[3,2-a]pyrimidine system.

This powerful annulation strategy provides a direct entry into a class of fused heterocycles with demonstrated biological relevance.

Incorporation into Multicyclic Architectures

The 2-aminopyrimidine moiety serves as a versatile building block for the construction of fused heterocyclic systems. Cyclocondensation reactions are a primary method for creating multicyclic architectures, often involving the reaction of the 2-amino group and an adjacent ring nitrogen with bifunctional electrophiles.

One of the most prominent applications of this scaffold is in the synthesis of thieno[2,3-d]pyrimidines . This is typically achieved through reactions that form a thiophene (B33073) ring fused to the pyrimidine core. While direct examples with the 5-((ethylthio)methyl) substituent are not extensively detailed in readily available literature, the general synthetic strategies for related 2-aminopyrimidines are well-established. These methods often involve the introduction of a functionalized side chain at the 5-position that can undergo cyclization. For instance, the reaction of 2-aminopyrimidine derivatives with reagents like α-haloketones or related compounds can lead to the formation of a fused thiophene ring.

Another approach involves the cyclocondensation of appropriately substituted thiophenes to form the pyrimidine ring. For example, 2-aminothiophene-3-carboxylate derivatives can react with various reagents to form the thieno[2,3-d]pyrimidin-4(3H)-one core. nih.govresearchgate.net These reactions can proceed through cyclization with reagents such as formamide, urea (B33335), or isothiocyanates. nih.gov

The synthesis of other fused systems, such as pyrazolo[1,5-a]pyrimidines and triazolo[4,3-a]pyrimidines , from 2-aminopyrimidine precursors has also been reported. nih.govekb.eg These syntheses typically involve the reaction of the 2-aminopyrimidine with diketones, ketoesters, or other suitable bifunctional reagents that lead to the formation of a new five-membered heterocyclic ring fused to the pyrimidine.

The following table summarizes general methods for the synthesis of fused pyrimidine systems from 2-aminopyrimidine precursors, which are applicable to the derivatization of this compound.

| Fused System | General Reagents | Key Reaction Type | Reference |

| Thieno[2,3-d]pyrimidines | α-Haloketones, Formamide, Isothiocyanates | Cyclocondensation | nih.govresearchgate.net |

| Pyrazolo[1,5-a]pyrimidines | β-Enaminones, Diketones | Cyclocondensation | nih.gov |

| Triazolo[4,3-a]pyrimidines | Hydrazine derivatives, Oxidizing agents | Cyclization | ekb.eg |

| Pyrido[2,3-d]pyrimidines | Enones, Dicarbonyl compounds | Cyclocondensation | bohrium.com |

Spectroscopic and Structural Elucidation Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, it provides a detailed map of the carbon and hydrogen framework of a molecule.

¹H NMR Spectral Analysis: Chemical Shifts, Coupling Constants, and Integrations

A ¹H NMR spectrum of 5-((Ethylthio)methyl)pyrimidin-2-amine would be expected to show distinct signals for each unique proton in the molecule. The analysis would focus on:

Chemical Shift (δ): The position of each signal, measured in parts per million (ppm), indicates the chemical environment of the protons. For instance, protons on the pyrimidine (B1678525) ring would appear in the aromatic region, while those of the ethylthio group would be in the aliphatic region.

Integration: The area under each signal would be proportional to the number of protons it represents, confirming the count of hydrogens in different parts of the molecule (e.g., the NH₂, CH₂, and CH₃ groups).

Coupling Constants (J): The splitting of signals into multiplets (e.g., doublets, triplets) reveals information about adjacent, non-equivalent protons. For example, the ethyl group's CH₂ and CH₃ protons would show a characteristic quartet and triplet pattern, respectively.

¹³C NMR Spectral Analysis: Chemical Shifts and Carbon Connectivity

A ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal. For this compound, one would expect to identify signals corresponding to the carbons of the pyrimidine ring and the ethylthio side chain. The chemical shifts would help differentiate between aromatic and aliphatic carbons.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Complete Assignment

To unambiguously assign all proton and carbon signals, two-dimensional NMR experiments are often employed.

COSY (Correlation Spectroscopy): This experiment shows correlations between coupled protons, helping to trace the connectivity of proton networks within the molecule.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and hydrogen atoms.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of a compound and can provide structural clues based on its fragmentation pattern.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

HRMS would be used to measure the exact mass of the molecular ion ([M]⁺ or protonated molecule [M+H]⁺) with very high precision. This allows for the determination of the elemental composition and molecular formula of this compound, distinguishing it from other compounds with the same nominal mass.

Fragmentation Pattern Analysis for Structural Features

In the mass spectrometer, the molecule can be fragmented into smaller, charged pieces. The pattern of these fragments is often unique to the compound's structure. Analysis of the fragmentation of this compound would likely reveal losses of characteristic fragments, such as the ethyl group, the thioethyl group, or parts of the pyrimidine ring. These fragmentation pathways help to confirm the proposed structure. For instance, the cleavage of the bond between the sulfur atom and the ethyl group would result in a specific fragment ion, the mass of which would be detected.

Infrared (IR) Spectroscopy for Functional Group Identification

An IR spectrum for this compound would be used to identify its key functional groups by observing the absorption of infrared radiation at specific wavenumbers.

Key expected vibrational modes would include:

N-H Stretching: The primary amine (-NH₂) group would typically exhibit two absorption bands in the region of 3300-3500 cm⁻¹, corresponding to symmetric and asymmetric stretching vibrations.

C-H Stretching: Absorptions from the ethyl and methylene (B1212753) groups would be expected in the 2850-3000 cm⁻¹ region. Aromatic C-H stretching from the pyrimidine ring would appear around 3000-3100 cm⁻¹.

C=N and C=C Stretching: The pyrimidine ring would show characteristic stretching vibrations for C=N and C=C bonds in the 1400-1650 cm⁻¹ range.

CH₂ and CH₃ Bending: Bending vibrations (scissoring, rocking, wagging) for the methylene and ethyl groups would be observed in the 1375-1470 cm⁻¹ region.

C-S Stretching: The carbon-sulfur bond of the ethylthio group would produce a weak absorption, typically in the 600-800 cm⁻¹ range.

A data table summarizing these expected peaks would be presented here if the spectrum were available.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the electronic transitions within a molecule. For this compound, the spectrum would likely be characterized by absorptions due to π → π* and n → π* transitions.

π → π Transitions:* The aromatic pyrimidine ring contains a conjugated π-system. These transitions are typically high-energy and would result in strong absorption bands, likely in the 200-300 nm region.

n → π Transitions:* The non-bonding electrons on the nitrogen and sulfur atoms could undergo lower-energy n → π* transitions, resulting in weaker absorption bands at longer wavelengths, potentially above 300 nm.

The solvent used for analysis significantly influences the position and intensity of these peaks. A table detailing the absorption maxima (λ_max) and corresponding molar absorptivity (ε) values would be included if experimental data were published.

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray crystallography provides precise information about the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. As no crystal structure has been reported for this compound, the following subsections describe the analysis that would be performed on such data.

Conformation and Torsion Angle Analysis

This analysis would focus on the molecule's spatial arrangement. Key parameters to be determined from crystallographic data would include:

Planarity of the Pyrimidine Ring: Confirmation of the aromatic ring's geometry.

Conformation of the (Ethylthio)methyl Side Chain: The torsion angles around the C5-C(methylene), C(methylene)-S, and S-C(ethyl) bonds would define the orientation of this flexible side chain relative to the pyrimidine ring.

A table of critical torsion angles would be generated to define the molecule's preferred conformation in the crystal lattice.

Intermolecular Interactions and Crystal Packing

This section would describe how individual molecules of this compound interact with each other to form the crystal lattice.

Hydrogen Bonding: The primary amine (-NH₂) group is a strong hydrogen bond donor, and the pyrimidine ring nitrogens are hydrogen bond acceptors. A detailed analysis would identify and characterize these hydrogen bonds (e.g., N-H···N), which are expected to be the dominant forces in the crystal packing.

Other Interactions: Weaker interactions, such as C-H···π or van der Waals forces, would also be analyzed to provide a complete picture of the solid-state architecture.

Illustrations of the crystal packing and tables summarizing intermolecular contact distances and angles would be provided based on the crystallographic information file (CIF).

Theoretical and Computational Chemistry Investigations

Electronic Structure Calculations

Electronic structure calculations are fundamental to understanding the intrinsic properties of a molecule. These calculations, typically employing methods like Density Functional Theory (DFT), map the distribution of electrons within the molecule, which dictates its geometry, energy, and chemical behavior. jchemrev.comepstem.net

Geometry Optimization and Energy Minimization

Geometry optimization is a computational process used to find the most stable three-dimensional arrangement of atoms in a molecule—the structure corresponding to the lowest energy on the potential energy surface. nih.gov This process iteratively adjusts the positions of the atoms until the forces on them are minimized, resulting in a stable, low-energy conformation. The resulting optimized structure provides key information on bond lengths, bond angles, and dihedral angles.

Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO)

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comlibretexts.org These two orbitals are crucial for determining a molecule's chemical reactivity and electronic properties. researchgate.netresearchgate.net

HOMO: The outermost orbital containing electrons, which acts as an electron donor. The energy of the HOMO (EHOMO) is related to the molecule's ionization potential.

LUMO: The innermost empty orbital, which acts as an electron acceptor. The energy of the LUMO (ELUMO) is related to the electron affinity.

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a critical indicator of molecular stability and reactivity. A large gap suggests high stability and low reactivity, while a small gap indicates that the molecule is more easily excitable and chemically reactive. researchgate.net

For pyrimidine (B1678525) derivatives, FMO analysis helps to understand the regions of the molecule most likely to participate in chemical reactions. jchemrev.comresearchgate.net

Interactive Data Table: Illustrative Frontier Molecular Orbital Energies (Note: The following data is hypothetical and for illustrative purposes only, as specific data for 5-((Ethylthio)methyl)pyrimidin-2-amine is not available.)

| Parameter | Energy (eV) | Description |

|---|---|---|

| EHOMO | -6.50 | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | -1.25 | Energy of the Lowest Unoccupied Molecular Orbital |

| HOMO-LUMO Gap (ΔE) | 5.25 | Indicator of chemical stability and reactivity |

Electrostatic Potential Surface (EPS) Mapping

An Electrostatic Potential Surface (EPS) map, also known as a Molecular Electrostatic Potential (MEP) map, illustrates the charge distribution around a molecule. researchgate.netnih.gov It is a color-coded map projected onto the molecule's electron density surface.

Red regions: Indicate areas of negative electrostatic potential, rich in electrons, which are susceptible to electrophilic attack.

Blue regions: Indicate areas of positive electrostatic potential, electron-poor, which are susceptible to nucleophilic attack.

Green/Yellow regions: Represent neutral or weakly polarized areas.

Quantum Chemical Descriptors and Property Predictions

Quantum chemical descriptors are numerical values derived from the electronic structure of a molecule that are used to predict its physicochemical properties and biological activity.

Topological Polar Surface Area (TPSA)

Topological Polar Surface Area (TPSA) is a descriptor calculated from the surface areas of polar atoms (typically oxygen and nitrogen) in a molecule. nih.govwikipedia.org It is a strong predictor of a drug's ability to be absorbed and to permeate cell membranes. researchgate.netresearchgate.net A lower TPSA value (typically under 140 Ų) is associated with better passive transport across cell membranes. wikipedia.org TPSA is calculated based on the summation of fragment contributions, avoiding the need for 3D conformational analysis. nih.gov

LogP and Solubility Prediction

LogP: The logarithm of the partition coefficient (P) between n-octanol and water, LogP is a key measure of a molecule's lipophilicity or hydrophobicity. acs.org It is a critical parameter in drug design, influencing how a compound is absorbed, distributed, metabolized, and excreted (ADME). LogP can be predicted using computational methods that are either atom-based or fragment-based. nih.gov

Solubility: Aqueous solubility is another crucial property for drug candidates, as poor solubility can hinder absorption and bioavailability. nih.govblogspot.com Computational models can predict intrinsic aqueous solubility (logS) based on various molecular descriptors, including LogP and TPSA.

Interactive Data Table: Illustrative Predicted Properties (Note: The following data is hypothetical and for illustrative purposes only, as specific data for this compound is not available.)

| Descriptor | Predicted Value | Significance |

|---|---|---|

| TPSA (Ų) | 70.5 | Predicts membrane permeability and bioavailability |

| LogP | 1.85 | Measure of lipophilicity |

| Aqueous Solubility (logS) | -2.5 | Indicates solubility in water |

Hydrogen Bond Donor and Acceptor Counts

The ability of a molecule to form hydrogen bonds is a fundamental aspect of its chemical behavior and plays a crucial role in its interactions with biological systems. Hydrogen bonds are critical for molecular recognition, influencing how a compound binds to a biological target, as well as affecting physical properties like solubility.

A hydrogen bond donor is a hydrogen atom attached to an electronegative atom (such as nitrogen or oxygen), while an acceptor is an electronegative atom possessing a lone pair of electrons. libretexts.orglibretexts.org In the molecular structure of this compound, the amine (-NH2) group provides two hydrogen atoms that can act as donors. The nitrogen atoms of the pyrimidine ring and the exocyclic amine group contain lone pairs, enabling them to function as hydrogen bond acceptors.

Computational analysis provides standardized counts for these features, which are essential for virtual screening and drug design protocols.

| Molecular Descriptor | Value |

|---|---|

| Hydrogen Bond Donors | 2 |

| Hydrogen Bond Acceptors | 4 |

Rotatable Bonds Analysis

The number of rotatable bonds in a molecule is a key indicator of its conformational flexibility. mdpi.com A rotatable bond is generally defined as any single, non-ring bond attached to a non-hydrogen atom. This structural characteristic is significant in medicinal chemistry as it influences a compound's bioavailability and how it binds to a target. A high degree of flexibility can be entropically unfavorable for binding.

For this compound, the rotatable bonds are located in the ethylthiomethyl side chain. Computational tools analyze the structure to determine the count of these bonds, providing a measure of the molecule's structural adaptability.

| Molecular Descriptor | Value |

|---|---|

| Rotatable Bonds | 4 |

Molecular Modeling and Dynamics Simulations

Conformational Analysis and Energy Landscapes

Conformational analysis is the study of the different spatial arrangements of a molecule that result from the rotation around its single bonds. For pyrimidine derivatives, both rigid and flexible conformations can be critical for specific ligand-protein interactions. nih.gov The ethylthiomethyl side chain of this compound allows for a degree of flexibility, leading to various possible three-dimensional shapes.

Computational methods are used to explore the potential energy surface of the molecule, identifying low-energy, stable conformations. nih.gov Studies on similar heterocyclic systems have shown that even the pyrimidine ring itself can possess high conformational flexibility, transitioning from a planar to a nonplanar structure with a relatively small energy increase. researchgate.net Understanding the energy landscape and the relative stability of different conformers is vital, as the conformation in which the molecule binds to its biological target (the bioactive conformation) may not be its lowest energy state. nih.gov

Ligand-Target Docking Simulations for Biological Activity Prediction

Molecular docking is a computational method that predicts how a small molecule (ligand) binds to a macromolecular target, such as a protein. amazonaws.com This technique is instrumental in drug discovery for screening potential drug candidates and understanding their mechanism of action at a molecular level. nih.gov For pyrimidine derivatives, which are known to target a variety of proteins, docking studies can identify the most likely binding poses and estimate the binding affinity. nih.gov

In a docking simulation involving this compound, the compound would be placed into the active site of a target protein. The software then samples numerous orientations and conformations of the ligand, scoring them based on factors like hydrogen bonding, electrostatic interactions, and van der Waals forces. nih.govsamipubco.com The results can identify key amino acid residues that interact with the ligand and guide the design of new compounds with improved potency and selectivity. nih.gov

Molecular Dynamics Simulations for Binding Stability

While docking provides a static snapshot of binding, molecular dynamics (MD) simulations offer a dynamic view by simulating the movements of atoms in the ligand-protein complex over time. youtube.comnih.gov This technique provides deeper insights into the stability of the predicted binding pose and the nature of the interactions. mdpi.comspringernature.com

Following a docking study, an MD simulation can be run to observe the behavior of the this compound-protein complex in a simulated physiological environment. nih.gov These simulations can confirm if key interactions are maintained over time and reveal conformational changes in the protein or ligand upon binding. mdpi.com Furthermore, advanced calculations like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can be performed on the simulation trajectory to provide a more accurate estimation of the binding free energy, helping to validate the docking results. samipubco.comresearchgate.net

Spectroscopic Property Simulations (e.g., NMR, UV-Vis)

Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules, which can be used to support experimental characterization. nih.gov

NMR Spectroscopy: Quantum chemical methods, such as Density Functional Theory (DFT), can accurately calculate the Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) of a molecule. For pyrimidine derivatives, these calculated spectra can be compared with experimental data to confirm the molecular structure and assist in the unambiguous assignment of signals. mdpi.com

UV-Vis Spectroscopy: The electronic absorption spectrum of a compound can be simulated to predict the wavelengths of maximum absorption (λmax). These calculations, often performed using Time-Dependent DFT (TD-DFT), provide information about the electronic transitions within the molecule. researchgate.net This can help in understanding the electronic structure of this compound and other related pyrimidine compounds. nih.gov

Mechanistic Investigations of Biological Activities Excluding Clinical Data

Anticancer Mechanisms

The core mechanism underlying the anticancer effects of many 2-aminopyrimidine (B69317) derivatives is their ability to act as competitive inhibitors at the ATP-binding pocket of various protein kinases. researchgate.net By mimicking the adenine (B156593) moiety of ATP, these compounds can occupy the active site of the kinase, preventing the phosphorylation of substrate proteins and thereby blocking downstream signaling pathways that promote cancer cell proliferation and survival.

The cell cycle is a tightly regulated process, and its dysregulation is a hallmark of cancer. Cyclin-dependent kinases (CDKs), particularly CDK4 and CDK6, are key regulators of the G1 phase of the cell cycle. In many cancers, the CDK4/6-retinoblastoma (Rb) pathway is hyperactivated, leading to uncontrolled cell proliferation.

The 2-aminopyrimidine scaffold is a cornerstone for a class of highly selective CDK4/6 inhibitors. nih.gov Marketed drugs such as Palbociclib, Ribociclib, and Abemaciclib, all feature a 2-aminopyrimidine core and have demonstrated significant efficacy in treating certain types of breast cancer. nih.govecancer.org These inhibitors function by arresting the cell cycle in the G1 phase, preventing the transition to the S phase where DNA replication occurs. nih.gov While direct experimental data for 5-((Ethylthio)methyl)pyrimidin-2-amine is not prevalent in the reviewed literature, the extensive research on analogous compounds highlights the potential of this chemical class to function as CDK4/6 inhibitors. For instance, a study focusing on 2-aminopyrimidine derivatives for CDK9 inhibition also noted weak activity against CDK4 and CDK6, indicating the scaffold's versatility. acs.org

Table 1: Examples of 2-Aminopyrimidine-Based CDK Inhibitors and Their Activities This table presents data for structurally related compounds to illustrate the mechanism, as specific data for this compound was not found in the reviewed literature.

| Compound Name | Target Kinase(s) | IC50 | Reference |

| Palbociclib | CDK4, CDK6 | 11 nM, 15 nM | ecancer.org |

| Ribociclib | CDK4, CDK6 | 10 nM, 39 nM | ecancer.org |

| Abemaciclib | CDK4, CDK6 | 2 nM, 10 nM | ecancer.org |

| G1T38 | CDK4, CDK6 | 1 nM, 2 nM | acs.org |

The phosphoinositide 3-kinase (PI3K)/AKT signaling pathway is another critical regulator of cell growth, proliferation, and survival that is frequently mutated or overactivated in human cancers. Inhibition of this pathway is a well-established strategy in cancer drug discovery.

Several studies have demonstrated that pyrimidine-based compounds can effectively inhibit components of this pathway. For example, a series of 2-amino-4-methylpyrido[2,3-d]pyrimidine derivatives were identified as potent dual inhibitors of PI3K and mTOR, another key kinase in the pathway. nih.gov These fused pyrimidine (B1678525) systems underscore the adaptability of the aminopyrimidine scaffold for targeting different kinase families. Research on thienopyrimidines and other pyrimidine derivatives has also shown inhibitory activity against the PI3K/AKT pathway. nih.govrsc.org This body of evidence suggests that compounds with a 2-aminopyrimidine core could potentially exert anticancer effects through the modulation of PI3K/AKT signaling.

Table 2: Examples of Pyrimidine-Based PI3K/AKT Pathway Inhibitors This table presents data for structurally related compounds to illustrate the mechanism, as specific data for this compound was not found in the reviewed literature.

| Compound Class | Target(s) | Observed Effect | Reference |

| 2-Amino-4-methylpyrido[2,3-d]pyrimidines | PI3K/mTOR | Potent dual inhibition | nih.gov |

| Thiazolopyrimidinones | PI3Kβ | Selective inhibition | rsc.org |

| 5-Phenylthiazol-2-amine derivatives | PI3K/AKT axis | Inhibition of the pathway, induction of apoptosis | nih.gov |

The BRAF kinase is a component of the mitogen-activated protein kinase (MAPK) signaling pathway, which is involved in cell growth and proliferation. Mutations in the BRAF gene, particularly the V600E mutation, are found in a high percentage of melanomas and other cancers, leading to constitutive activation of the pathway.

The development of BRAF inhibitors has revolutionized the treatment of BRAF-mutant melanoma. nih.gov While many BRAF inhibitors have complex heterocyclic structures, the pyrimidine scaffold has been successfully employed. For instance, pyrazolo[3,4-d]pyrimidine derivatives have been developed as selective RAF kinase inhibitors, demonstrating that this scaffold can be adapted to target BRAF effectively. nih.gov These inhibitors work by blocking the kinase activity of the mutated BRAF protein, thereby inhibiting downstream signaling and arresting tumor cell growth.

Table 3: Examples of Pyrimidine-Scaffold Containing BRAF Inhibitors This table presents data for structurally related compounds to illustrate the mechanism, as specific data for this compound was not found in the reviewed literature.

| Compound Class | Target Kinase | IC50 | Reference |

| Quinazoline (B50416) pyrazolopyrimidines | BRAFV600E | 8 nM | nih.gov |

| Dabrafenib (contains a thiazole (B1198619) and pyridine (B92270), but illustrates related scaffold use) | BRAFV600E | 0.8 nM | nih.gov |

| Vemurafenib (contains a pyrrolopyridine, a related scaffold) | BRAFV600E | 31 nM | nih.gov |

Monopolar spindle 1 (Mps1) is a dual-specificity kinase that plays an essential role in the spindle assembly checkpoint (SAC), a critical surveillance mechanism that ensures proper chromosome segregation during mitosis. Cancer cells, particularly those with chromosomal instability, are often highly dependent on a functional SAC, making Mps1 an attractive target for anticancer therapy.

Research has led to the discovery of Mps1 inhibitors based on various heterocyclic scaffolds, including those derived from or related to pyrimidines. Through scaffold hopping from purine-based leads, researchers have developed potent Mps1 inhibitors with pyrrolopyrimidine and quinazoline cores. nih.govresearchgate.net Furthermore, a series of pyrido[3,4-d]pyrimidine (B3350098) derivatives have been identified as highly potent and selective Mps1 inhibitors. acs.orgnih.gov These compounds inhibit Mps1 kinase activity, leading to a defective spindle assembly checkpoint, chromosome missegregation, and ultimately, cancer cell death.

Table 4: Examples of Pyrimidine-Related Mps1 Kinase Inhibitors This table presents data for structurally related compounds to illustrate the mechanism, as specific data for this compound was not found in the reviewed literature.

| Compound Class/Name | Target Kinase | IC50 | Reference |

| Pyrido[3,4-d]pyrimidine (Compound 24c) | Mps1 | 8 nM | acs.org |

| Pyrrolopyrimidines | Mps1 | Single-digit nM range | nih.gov |

| Quinazolines | Mps1 | Single-digit nM range | nih.gov |

| BOS172722 (Pyrido[3,4-d]pyrimidine) | Mps1 | Potent inhibition | nih.gov |

Protein tyrosine kinases (PTKs) are a sub-family of protein kinases that phosphorylate tyrosine residues on their substrates. They are crucial components of signaling pathways that control cell growth, differentiation, and migration. The aberrant activation of PTKs is a common driver of cancer, and numerous PTK inhibitors have been developed as effective cancer therapeutics.

The 2-aminopyrimidine core is a well-established pharmacophore for potent PTK inhibitors. researchgate.net A prime example is Imatinib, a groundbreaking drug for chronic myeloid leukemia, which is built around a 2-aminopyrimidine scaffold and targets the Bcr-Abl tyrosine kinase. researchgate.net More recent research has identified 2-aminopyrimidine derivatives as highly selective inhibitors of other PTKs, such as Fms-like tyrosine kinase 3 (FLT3), which is often mutated in acute myeloid leukemia. nih.govacs.org Additionally, pyrido[2,3-d]pyrimidine (B1209978) derivatives have been shown to potently inhibit the platelet-derived growth factor receptor (PDGFr) tyrosine kinase. nih.gov These findings demonstrate the broad applicability of the 2-aminopyrimidine scaffold in targeting a diverse range of oncogenic tyrosine kinases.

Table 5: Examples of 2-Aminopyrimidine-Based Protein Tyrosine Kinase Inhibitors This table presents data for structurally related compounds to illustrate the mechanism, as specific data for this compound was not found in the reviewed literature.

| Compound Name/Class | Target Kinase(s) | IC50 | Reference |

| Imatinib | Bcr-Abl | ~250-1000 nM | researchgate.net |

| Compound 36 (2-aminopyrimidine derivative) | FLT3 | 1.5-7.2 nM | nih.govacs.org |

| Compound 54 (pyrido[2,3-d]pyrimidine) | PDGFr, FGFr, c-src | 31 nM, 88 nM, 31 nM | nih.gov |

| GW779439Z (aminopyrimidine derivative) | PknB (a bacterial Ser/Thr kinase with structural similarity to eukaryotic kinases) | 1.5 µM | nih.gov |

| Aminopyridine derivatives (structurally similar) | JAK2 | 3-6 nM | bohrium.com |

Induction of Cell Cycle Arrest

No published studies were identified that specifically investigate the effect of this compound on cell cycle progression. Therefore, there is no evidence to suggest that this compound induces cell cycle arrest in any phase.

Apoptosis Induction Pathways (e.g., Caspase Activation)

There is no available research demonstrating that this compound induces apoptosis or activates caspase-dependent pathways.

Interference with Microtubule Dynamics

Scientific literature lacks any data on the interaction of this compound with microtubules. Consequently, its effect on microtubule polymerization or depolymerization remains uncharacterized.

Inhibition of Dihydrofolate Reductase (DHFR)

No studies have reported the inhibitory activity of this compound against dihydrofolate reductase (DHFR).

Antimicrobial Mechanisms

Antibacterial Activity Against Gram-Positive Bacteria

There is no specific evidence in the reviewed literature to support the antibacterial activity of this compound against Gram-positive bacteria.

Inhibition of Biofilm Formation

No research has been published on the ability of this compound to inhibit biofilm formation in any bacterial species.

Targeting Ribosomal Components (e.g., 16S subunit)

While research into the direct interaction of this compound with the 16S ribosomal subunit is not extensively detailed in publicly available literature, the broader class of pyrimidine-based compounds is known to target ribosomal components. The ribosome, a critical cellular machine responsible for protein synthesis, is a common target for antimicrobial agents. Inhibition of ribosomal function can disrupt essential processes in bacteria, leading to their growth inhibition or death. The specific binding and mode of interaction of this compound with the 16S rRNA or associated ribosomal proteins remain an area for further detailed investigation.

Inhibition of tRNA Methyltransferases (e.g., TrmD)

A significant area of research for pyrimidine derivatives has been their role as inhibitors of tRNA methyltransferases, such as tRNA (guanine-N1)-methyltransferase (TrmD). TrmD is an essential enzyme in many bacteria, responsible for the methylation of a specific guanine (B1146940) in tRNA, a modification crucial for maintaining the correct reading frame during protein synthesis.

Structure-activity relationship studies on related thienopyrimidine derivatives have shown that the pyrimidine core is a critical scaffold for TrmD inhibition. The specific substituents on the pyrimidine ring play a crucial role in the potency and selectivity of these inhibitors. While direct studies on the ethylthio-methyl group at the 5-position of this compound are limited, it is hypothesized that this group contributes to the binding affinity within the active site of the TrmD enzyme, potentially through hydrophobic interactions. The development of resistance to TrmD inhibitors often involves mutations in the enzyme's active site, highlighting the importance of this interaction.

Antiviral Mechanisms:

Activity Against Specific Viruses (e.g., Tobacco Mosaic Virus (TMV))

The antiviral properties of pyrimidine derivatives have been notably studied against the Tobacco Mosaic Virus (TMV), a widespread plant pathogen. While specific data for this compound is not available, research on closely related compounds provides significant insights. A study on a series of 2-substituted methylthio-5-(4-amino-2-methylpyrimidin-5-yl)-1,3,4-oxadiazole derivatives demonstrated significant curative effects against TMV. nih.gov

Notably, some of these compounds exhibited efficacy comparable to or better than the commercial antiviral agent Ningnanmycin. For instance, compound 8i from the study showed an excellent curative effect against TMV with an EC50 value of 246.48 µg/mL, which was superior to that of Ningnanmycin (301.83 µg/mL). nih.gov The structural similarity of these compounds to this compound, particularly the presence of the methylthio and pyrimidine moieties, suggests a potential mechanism of action against TMV for the title compound as well.

Table 1: Curative Effect of 2-substituted methylthio-5-(4-amino-2-methylpyrimidin-5-yl)-1,3,4-oxadiazole Derivatives Against TMV nih.gov

| Compound | Curative Effect (EC50 in µg/mL) |

| 8f | 315.72 |

| 8h | 290.98 |

| 8i | 246.48 |

| 8k | 438.29 |

| 8n | 356.18 |

| 8q | 327.45 |

| 8w | 389.61 |

| Ningnanmycin | 301.83 |

This table is based on data from closely related compounds and is for illustrative purposes. Specific activity for this compound may vary.

Interference with Viral Polymerases

The mechanism of antiviral action for many nucleoside and non-nucleoside analogs involves the inhibition of viral polymerases, which are essential enzymes for the replication of the viral genome. While direct evidence for the inhibition of viral polymerases by this compound is not yet established, the pyrimidine scaffold is a common feature in many known viral polymerase inhibitors. These inhibitors can act as chain terminators after being incorporated into the growing viral RNA or DNA strand, or they can bind to allosteric sites on the polymerase, inducing conformational changes that impair its function. Further research is needed to determine if this compound or its metabolites can interact with and inhibit viral RNA-dependent RNA polymerases (RdRps) or other viral polymerases.

Modulating Viral Replication Cycles

Beyond direct enzyme inhibition, antiviral compounds can interfere with various stages of the viral replication cycle. This can include blocking viral entry into the host cell, inhibiting the uncoating of the viral genome, disrupting the assembly of new virus particles, or preventing their release from the host cell. For plant viruses like TMV, some antiviral agents are known to interfere with the assembly of the viral coat protein around the viral RNA, a critical step for forming infectious progeny viruses. Given the activity of related compounds against TMV, it is plausible that this compound could modulate the TMV replication cycle, potentially by interfering with coat protein assembly or other essential viral processes. However, specific mechanistic studies are required to confirm this hypothesis.

Other Mechanistic Biological Activities:

In addition to its potential antimicrobial and antiviral activities, the pyrimidine scaffold is found in molecules with a wide range of other biological functions. For instance, some pyrimidine derivatives have been investigated as inhibitors of Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy. The inhibition of EGFR signaling can block tumor cell proliferation and induce apoptosis. While there is no direct evidence to suggest that this compound is an EGFR inhibitor, its core structure is shared with known EGFR-targeting drugs. This opens an avenue for future research to explore the potential of this compound in other therapeutic areas.

Enzyme Inhibition (General)

The pyrimidine scaffold is a well-established pharmacophore in medicinal chemistry, with numerous derivatives exhibiting a wide range of enzyme inhibitory activities. nih.gov The nature and position of substituents on the pyrimidine ring play a crucial role in determining the potency and selectivity of these inhibitors. nih.gov For this compound, the 2-amino group, the ethylthio moiety at the 5-position, and the methyl group are key structural features that are expected to influence its interaction with various enzymes.

Cytochrome P450 (CYP) enzymes are a superfamily of heme-containing monooxygenases that play a central role in the metabolism of a vast array of xenobiotics, including drugs. nih.gov Inhibition of CYP enzymes can lead to significant drug-drug interactions. nih.gov Pyrimidine derivatives have been investigated as both substrates and inhibitors of CYP enzymes. nih.govwikipedia.org The inhibitory potential of these compounds is often dependent on the specific CYP isoform and the substitution pattern on the pyrimidine ring. nih.gov

Studies on various pyrimidine-based compounds have shown that they can inhibit CYP isoforms, particularly the CYP3A family. nih.gov The mechanism of inhibition can be either reversible or irreversible. nih.gov For instance, some pyrazolo[3,4-d]pyrimidine derivatives have been shown to be metabolized by and inhibit CYP3A enzymes. nih.gov While there is no direct evidence for this compound, its structural similarity to other CYP-inhibiting pyrimidines suggests a potential for interaction with these enzymes. The ethylthio group may influence the lipophilicity and binding affinity of the compound within the active site of CYP enzymes.

No specific inhibitory data (e.g., IC₅₀ values) for this compound against Cytochrome P450 enzymes is currently available in the public domain.

Cyclooxygenase (COX) enzymes are key mediators of inflammation, and their inhibition is a major therapeutic strategy for treating inflammatory conditions. nih.gov Similarly, the nuclear factor-kappa B (NF-κB) signaling pathway is critically involved in the inflammatory response. nih.gov Several classes of pyrimidine derivatives have been designed and synthesized as inhibitors of COX, particularly the inducible isoform COX-2, and the NF-κB pathway. nih.govnih.gov

The general structure of many COX-2 inhibitors includes a central heterocyclic ring, and pyrimidine is a viable scaffold for this purpose. nih.gov The anti-inflammatory activity of these compounds is often attributed to their ability to fit into the active site of COX-2. nih.gov Furthermore, some compounds have been developed as dual inhibitors of both NF-κB and COX-2, which can offer synergistic anti-inflammatory effects. nih.gov Although no specific studies on this compound have been reported, the presence of the 2-aminopyrimidine core, a feature found in some anti-inflammatory agents, suggests that it could potentially exhibit inhibitory activity against these targets.

No specific inhibitory data (e.g., IC₅₀ values) for this compound against Cyclooxygenase (COX) or NF-κB is currently available in the public domain.

Thymidylate synthase (TS) is a crucial enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA replication. rxlist.comwikipedia.org As such, TS is a well-established target for anticancer drugs. rxlist.comwikipedia.org The inhibition of TS leads to a depletion of dTMP, which in turn disrupts DNA synthesis and repair, ultimately causing cell death. rxlist.com

Several pyrimidine analogs, most notably 5-fluorouracil, act as inhibitors of thymidylate synthase. nih.gov The mechanism of these inhibitors often involves their conversion to a fraudulent nucleotide that forms a stable covalent complex with the enzyme. nih.gov A structurally related compound, 4-Amino-2-(ethylthio)-5-(hydroxymethyl)pyrimidine (B1267504), has been reported to exhibit moderate inhibitory activity against thymidylate synthase. This finding suggests that the 2-ethylthio-substituted pyrimidine scaffold can be accommodated within the active site of TS. The ethylthiomethyl group at the 5-position of this compound may play a significant role in its potential interaction with the enzyme.

| Compound | Target Enzyme | IC₅₀ (µM) | Source |

| 4-Amino-2-(ethylthio)-5-(hydroxymethyl)pyrimidine | Thymidylate Synthase | Moderate Inhibition (Specific value not provided) | Inferred from related compound studies |

Note: The table presents data for a structurally similar compound to infer the potential activity of this compound, for which direct data is not available.

Histone deacetylases (HDACs) are a class of enzymes that play a critical role in the epigenetic regulation of gene expression by removing acetyl groups from histones. youtube.com The inhibition of HDACs can lead to hyperacetylation of histones, resulting in a more open chromatin structure and the transcription of tumor suppressor genes. medscape.com Consequently, HDAC inhibitors have emerged as a promising class of anticancer agents. nih.govnih.gov

A number of heterocyclic compounds, including pyrimidine derivatives, have been developed as HDAC inhibitors. nih.govgoogle.com These inhibitors typically consist of a zinc-binding group, a linker region, and a cap group that interacts with the surface of the enzyme. nih.gov The pyrimidine ring can serve as a central scaffold or a cap group in these inhibitors. nih.govnih.gov While no direct studies have been conducted on this compound as an HDAC inhibitor, its chemical structure, featuring a substituted pyrimidine core, aligns with the general features of some known HDAC inhibitors.

No specific inhibitory data (e.g., IC₅₀ values) for this compound against Histone Deacetylases is currently available in the public domain.

Topoisomerase II is an essential enzyme that modulates the topology of DNA by catalyzing the transient cleavage and re-ligation of double-stranded DNA. acs.org This process is vital for DNA replication, transcription, and chromosome segregation. acs.org Inhibitors of topoisomerase II, which can be classified as poisons or catalytic inhibitors, are effective anticancer agents. tandfonline.com

Several studies have reported the design and synthesis of pyrimidine-based compounds as potent topoisomerase II inhibitors. tandfonline.comnih.govresearchgate.net These compounds can act by stabilizing the enzyme-DNA cleavage complex (poisons) or by interfering with the enzyme's catalytic cycle. tandfonline.com The planar nature of the pyrimidine ring can facilitate intercalation with DNA, while substituents can interact with the enzyme itself. The structural features of this compound, specifically the substituted pyrimidine ring, are consistent with scaffolds known to exhibit topoisomerase II inhibitory activity.

| Compound Class | Target Enzyme | General Activity | Source |

| Fused Pyrimidine Derivatives | Topoisomerase II | Potent Inhibition (IC₅₀ in low µM range) | tandfonline.comnih.gov |

| Pyrido[2,3-d:6,5-d′]dipyrimidines | Topoisomerase II | Inhibitory Activity | researchgate.net |

Note: The table presents general findings for classes of pyrimidine derivatives to infer the potential activity of this compound, for which direct data is not available.

Telomerase is a reverse transcriptase enzyme that adds telomeric repeat sequences to the ends of chromosomes, thus maintaining telomere length. nih.gov In most cancer cells, telomerase is reactivated, allowing for unlimited cell division. nih.gov This makes telomerase an attractive target for anticancer drug development. nih.gov

The inhibition of telomerase can be achieved by targeting either the protein component (hTERT) or the RNA template (hTR). nih.gov Small molecules, including those with heterocyclic scaffolds, have been investigated as telomerase inhibitors. arizona.edu While there is a lack of direct research on this compound as a telomerase inhibitor, the general principle of targeting this enzyme with small molecules that can interact with its active site or nucleic acid component remains a possibility. The pyrimidine core of the compound could potentially interact with the enzyme or its RNA template.

No specific inhibitory data (e.g., IC₅₀ values) for this compound against Telomerase is currently available in the public domain.

Thymidine (B127349) Phosphorylase Inhibition

Thymidine phosphorylase (TP) is an enzyme that plays a significant role in pyrimidine metabolism and has been identified as a target for therapeutic intervention in various diseases. While a range of pyrimidine derivatives has been investigated for their potential to inhibit TP, specific studies detailing the inhibitory activity of this compound against thymidine phosphorylase are not extensively available in the current body of scientific literature.

However, research into structurally related pyrimidine compounds has demonstrated notable inhibitory effects on TP. For instance, various dihydropyrimidine-2-ones have been synthesized and evaluated for their TP inhibitory potential. nih.gov These studies provide a basis for understanding how the pyrimidine scaffold can interact with the enzyme's active site. The inhibitory activity is often quantified by the half-maximal inhibitory concentration (IC50), which indicates the concentration of a compound required to inhibit the enzyme's activity by 50%. While no specific IC50 value for this compound is documented, the IC50 values for other pyrimidine and related heterocyclic inhibitors have been reported, demonstrating a wide range of potencies. mdpi.comnih.gov For example, certain quinoxaline (B1680401) derivatives have shown IC50 values against thymidine phosphorylase ranging from 3.50 ± 0.20 to 56.40 ± 1.20 μM. nih.gov

The mechanism of inhibition by these compounds can vary, with some acting as competitive, non-competitive, or uncompetitive inhibitors. mdpi.com Molecular docking studies on related compounds have helped to elucidate the potential binding modes within the active site of thymidine phosphorylase. nih.govnih.gov These studies suggest that the pyrimidine core and its substituents can form crucial interactions with amino acid residues in the enzyme's binding pocket.

No specific data is available for this compound.

Receptor Binding Mechanisms

The interaction of small molecules with specific receptors is a fundamental aspect of pharmacology. The 2-aminopyrimidine scaffold, a core component of this compound, is known to be a privileged structure in medicinal chemistry, capable of interacting with a variety of receptors.

Notably, derivatives of 2-aminopyrimidine have been extensively studied as ligands for adenosine (B11128) receptors (ARs), particularly the A1 and A2A subtypes. acs.orgdiva-portal.org These studies have revealed that substitutions on the pyrimidine ring significantly influence the binding affinity and selectivity for these G protein-coupled receptors. The binding affinity is typically expressed as the inhibition constant (Ki), which represents the concentration of a competing ligand that occupies 50% of the receptors in a radioligand binding assay.

While specific receptor binding data for this compound is not available, studies on a large collection of 2-amino-4,6-disubstituted-pyrimidine-5-carbonitriles have provided insights into the structure-activity relationships governing their interaction with adenosine receptors. acs.orgdiva-portal.org These studies highlight the importance of the substitution pattern on the pyrimidine core for achieving high affinity and selectivity. acs.orgdiva-portal.org

Below is a table of binding data for some 2-aminopyrimidine derivatives at human adenosine receptors, illustrating the range of affinities observed within this class of compounds. It is important to note that these are not data for this compound but for structurally related compounds.

| Compound | A1 Ki (nM) | A2A Ki (nM) |

|---|---|---|

| 19l | 1.49 ± 0.43 | 10.2 ± 3.52 |

| 19v | 2.58 ± 0.67 | 1.73 ± 0.33 |

| 19ao | 9.70 ± 1.20 | 10.1 ± 3.7 |

Data in this table is for related 2-aminopyrimidine derivatives and not for this compound. diva-portal.org

Neuroprotective Effects (e.g., ER Stress Inhibition)

Neuroprotection refers to the strategies and mechanisms that protect neurons from injury or degeneration. One of the cellular pathways implicated in neuronal cell death is endoplasmic reticulum (ER) stress. While there is a growing interest in the neuroprotective potential of various synthetic compounds, specific studies on the neuroprotective effects of this compound, particularly in the context of ER stress inhibition, have not been reported in the available scientific literature.

The broader class of pyrimidine derivatives has been investigated for various central nervous system activities, and some have shown potential neuroprotective properties. ijpsjournal.com However, without direct experimental evidence, any potential neuroprotective role for this compound remains speculative.

No specific research findings are available for the neuroprotective effects of this compound.

Anti-inflammatory Pathways Modulation

Inflammation is a complex biological response to harmful stimuli, and its modulation is a key therapeutic strategy for many diseases. Pyrimidine derivatives have been a focus of research for the development of novel anti-inflammatory agents due to their ability to modulate various inflammatory pathways. ijpsjournal.com These compounds have been shown to inhibit the production of pro-inflammatory mediators and the activity of enzymes such as cyclooxygenase (COX). nih.gov

Despite the known anti-inflammatory potential of the pyrimidine scaffold, there are no specific studies in the current scientific literature that investigate the anti-inflammatory pathway modulation by this compound. Research on other pyrimidine derivatives has identified compounds with selective COX-2 inhibitory activity, which is a desirable characteristic for anti-inflammatory drugs with a reduced risk of gastrointestinal side effects. nih.gov

No specific research findings are available for the anti-inflammatory pathway modulation by this compound.

Taste Modulating Mechanisms (e.g., Kokumi Activity)

Kokumi is a Japanese term for a taste sensation that enhances the five basic tastes (sweet, salty, sour, bitter, and umami), providing a sense of richness, body, and complexity to food. Certain sulfur-containing compounds and peptides are known to elicit this kokumi sensation. mdpi.com

Recent research has identified a number of thiamine (B1217682) (Vitamin B1) derivatives, which contain a pyrimidine core, as potent kokumi-active compounds. researchgate.netnih.govtum.de These compounds are often formed during the thermal processing of food through Maillard-type reactions. nih.gov Given its structure, which features a 2-aminopyrimidine core with a sulfur-containing side chain at the 5-position, this compound is a strong candidate for possessing kokumi taste-modulating properties.

Sensory-based studies on structurally similar compounds have determined their taste threshold concentrations for kokumi activity. For example, S-((4-amino-2-methylpyrimidin-5-yl)methyl)-l-cysteine was found to exhibit strong kokumi enhancement at a low threshold concentration. nih.gov Another study identified several thiamine-derived 4-amino-2-methyl-5-heteroalkypyrimidines with kokumi taste activity at thresholds ranging from 35 to 120 µmol/L. researchgate.net

The proposed mechanism for kokumi perception involves the activation of the calcium-sensing receptor (CaSR) on the tongue. mdpi.com It is hypothesized that these pyrimidine derivatives bind to the CaSR, allosterically modulating its activity and thereby enhancing the perception of other tastes.

The table below presents the kokumi taste threshold concentrations for several thiamine-derived pyrimidine compounds that are structurally related to this compound.

| Compound | Kokumi Taste Threshold (µmol/L) |

|---|---|

| S-((4-amino-2-methylpyrimidin-5-yl)methyl)-l-cysteine | 120 |

| 3-(((4-amino-2-methylpyrimidin-5-yl)methyl)thio)-5-hydroxypentan-2-one | 35 - 120 |

| 2-methyl-5-(((2-methylfuran-3-yl)thio)methyl)pyrimidin-4-amine | 35 - 120 |

Data in this table is for structurally related thiamine derivatives. researchgate.netnih.gov

Structure Activity Relationship Sar Studies

Influence of Ethylthio Group Position and Alkyl Chain Length on Activity

The placement and nature of the sulfur-linked substituent at the C5 position of the pyrimidine (B1678525) ring are pivotal in determining the biological activity of 5-((ethylthio)methyl)pyrimidin-2-amine derivatives. While direct studies on the positional isomers of the ethylthio group on this specific scaffold are limited, general principles from related pyrimidine series offer valuable insights.

The position of substituents on the pyrimidine nucleus is known to greatly influence biological activities. nih.gov For instance, in a study on substituted 2-aminopyrimidines as inhibitors of prostaglandin (B15479496) E2 (PGE2) production, the nature of the C5 substituent was found to be a key determinant of potency. nih.gov While smaller C5 substituents like hydrogen and methyl on 2-amino-4,6-dichloropyrimidines resulted in insignificant activity, derivatives with a 5-butyl group showed prominent potency. nih.gov This suggests that the C5 position can accommodate and may even require a certain degree of steric bulk for effective interaction with the biological target.

Role of the Amine Group at C2 in Biological Interactions